2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Description
The compound contains several functional groups including a methoxy group, a pyrimidine ring, and two piperazine rings. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance . The presence of a pyrimidine ring, which is a basic aromatic heterocycle, could also contribute to its potential biological activity.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a key role in memory and cognition . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in learning and memory . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which can improve cognitive functions .
Result of Action
The result of the compound’s action is an enhancement of cognitive functions due to increased cholinergic neurotransmission . This is achieved through the inhibition of AChE and the subsequent increase in ACh concentration .
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its chemical reactivity, determining its mechanism of action, and assessing its safety and hazards. This could help in understanding its potential applications, especially in the field of pharmaceuticals given the presence of piperazine rings .
properties
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-29-19-7-8-22-21(23-19)27-11-9-24(10-12-27)17-20(28)26-15-13-25(14-16-26)18-5-3-2-4-6-18/h2-8H,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPQIOJUNWKBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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